molecular formula C15H21N5O5S2 B2630752 4-(dimethylsulfamoyl)-N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]benzamide CAS No. 1787916-91-9

4-(dimethylsulfamoyl)-N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]benzamide

Cat. No.: B2630752
CAS No.: 1787916-91-9
M. Wt: 415.48
InChI Key: LYOOJYYUIPSLSN-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]benzamide is a complex organic compound that features both sulfonamide and imidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]benzamide typically involves multiple steps, starting with the preparation of the imidazole and sulfonamide intermediates. The key steps include:

    Formation of the Imidazole Intermediate: This involves the reaction of appropriate starting materials under controlled conditions to form the imidazole ring.

    Sulfonamide Formation: The sulfonamide group is introduced through a reaction with sulfonyl chloride derivatives.

    Coupling Reaction: The final step involves coupling the imidazole and sulfonamide intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonamide groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The imidazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylsulfamoyl)-N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]benzamide: shares similarities with other sulfonamide and imidazole derivatives, such as:

Uniqueness

What sets this compound apart is its combined functional groups, which provide a unique set of chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not possible with simpler compounds.

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]benzamide is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following IUPAC name:

  • This compound

The biological activity of this compound primarily involves its role as an inhibitor in various enzymatic processes. The presence of the imidazole ring suggests potential interactions with biological targets such as receptors and enzymes involved in metabolic pathways.

  • Aldose Reductase Inhibition : Research indicates that compounds similar to this one may exhibit inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. Inhibition of this enzyme can prevent the conversion of glucose to sorbitol, thus reducing osmotic and oxidative stress in diabetic tissues .
  • Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects, which may contribute to the compound's therapeutic potential against inflammatory diseases. Studies have shown that related compounds can modulate inflammatory pathways, potentially offering neuroprotective benefits .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The presence of the imidazole moiety is often associated with antifungal activity, making it a candidate for further exploration in treating infections caused by resistant strains .

Case Study 1: Aldose Reductase Inhibition

A study evaluated the inhibitory effects of various compounds on aldose reductase. The compound under investigation showed a significant reduction in enzyme activity, with an IC50 value indicating potent inhibition compared to standard inhibitors . This suggests its potential utility in managing diabetic complications.

Case Study 2: Neuroprotective Effects

In vitro studies have demonstrated that compounds with similar structures can inhibit neuroinflammatory mediators. The mechanism involves downregulation of NF-kB pathways, leading to reduced expression of pro-inflammatory cytokines. This positions the compound as a potential candidate for treating neurodegenerative diseases .

Summary of Biological Activities

Activity TypeMechanism of ActionReference
Aldose Reductase InhibitionPrevents glucose conversion to sorbitol
Anti-inflammatoryModulates inflammatory pathways
AntimicrobialPotential antifungal activity

Conclusion from Research

The research indicates that This compound has promising biological activities that warrant further investigation. Its ability to inhibit aldose reductase and modulate inflammatory responses positions it as a potential therapeutic agent for various conditions, including diabetes and neuroinflammatory diseases.

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:

  • In vivo efficacy : Assessing the therapeutic potential in animal models.
  • Mechanistic studies : Understanding detailed pathways affected by the compound.
  • Structure-activity relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O5S2/c1-19(2)27(24,25)13-6-4-12(5-7-13)15(21)16-8-9-18-26(22,23)14-10-20(3)11-17-14/h4-7,10-11,18H,8-9H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOOJYYUIPSLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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